molecular formula C7H17NaO10 B6331119 Glucoheptonic acid sodium salt dihydrate, 85% CAS No. 58917-14-9

Glucoheptonic acid sodium salt dihydrate, 85%

Cat. No. B6331119
CAS RN: 58917-14-9
M. Wt: 284.19 g/mol
InChI Key: JAQDQRUFGHWSGO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glucoheptonic acid sodium salt dihydrate, 85% is a type of sugar acid salt that has been used in a variety of scientific and medical applications. It is a white powder that is soluble in water and has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Glucoheptonic acid sodium salt dihydrate, 85% has been used in a variety of scientific and medical applications. It has been used as a reagent in the synthesis of various compounds, such as polymers, pharmaceuticals, and dyes. It has also been used as a research tool in the study of biochemical and physiological processes, such as the metabolism of carbohydrates and the regulation of insulin secretion.

Mechanism of Action

The mechanism of action of glucoheptonic acid sodium salt dihydrate, 85% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme glycogen synthase, which is involved in the synthesis of glycogen, a form of stored energy. The inhibition of this enzyme leads to the accumulation of glucose in the body, which can lead to an increase in insulin secretion.
Biochemical and Physiological Effects
Glucoheptonic acid sodium salt dihydrate, 85% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme glycogen synthase, which is involved in the synthesis of glycogen, a form of stored energy. This inhibition can lead to an increase in glucose levels in the body, which can lead to an increase in insulin secretion. Additionally, the compound has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

Glucoheptonic acid sodium salt dihydrate, 85% has several advantages and limitations when used in laboratory experiments. One of its main advantages is its solubility in water, which makes it easy to work with in a variety of laboratory settings. Additionally, it is relatively inexpensive and can be obtained in large quantities. However, it is important to note that the compound is not very stable and may degrade over time.

Future Directions

Given the potential of glucoheptonic acid sodium salt dihydrate, 85% in a variety of scientific and medical applications, there are a number of possible future directions for research. These include further study of the compound’s mechanism of action, its potential therapeutic uses, and its potential interactions with other compounds. Additionally, further research into the compound’s synthesis and its effects on biochemical and physiological processes could lead to improved understanding of its potential applications.

Synthesis Methods

Glucoheptonic acid sodium salt dihydrate, 85% is synthesized through a process known as “alkylation”, which involves the reaction of an alkyl halide with an alcohol. This process involves the reaction of a halide, such as a chloride, bromide, or iodide, with an alcohol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is the sodium salt of the glucoheptonic acid.

properties

IUPAC Name

sodium;2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O8.Na.2H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2-6,8-13H,1H2,(H,14,15);;2*1H2/q;+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQDQRUFGHWSGO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NaO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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